molecular formula C5H2Br2N2O2 B1430769 2,5-Dibromo-4-nitropyridine CAS No. 221241-31-2

2,5-Dibromo-4-nitropyridine

Cat. No. B1430769
Key on ui cas rn: 221241-31-2
M. Wt: 281.89 g/mol
InChI Key: QQNCRXJHMWJGQK-UHFFFAOYSA-N
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Patent
US07589206B2

Procedure details

Vinyl magnesium bromide (44 ml, 1M in THF) was added to dry THF (40 ml) and the solution was cooled to 0° C. under an atmosphere of nitrogen. A solution of 2,5-dibromo-4-nitropyridine (prepared by the method of: Lee, Bang-Lin; Yamamoto, Takakazu, Macromolecules (1999), 32(5) 1375-1382.) (3.53 g) in THF (80 ml) was added dropwise over 40 mins at 0° C. The mixture was stirred at room temperature for 1 hr then cooled to 0° C. and a saturated solution of ammonium chloride (60 ml) was added. The mixture was stirred at room temperature for 15 min then added to a mixture of ethyl acetate (200 ml) and water (200 ml). The organic layer washed with water and evaporated. The residue was dissolved in a mixture of methanol (20 ml) and conc hydrochloric acid (0.5 ml). After standing at room temp for 30 mins the solution was evaporated and the residue added to ethyl acetate (50 ml) and water (50 ml) and made basic with sodium hydroxide. The organic layer washed with water (2×50 ml) then brine, dried (MgSO4) and evaporated. The residue was triturated with ether (20 ml) to give a solid which was filtered off. The filtrate was evaporated and triturated with ether to afford a second crop which on combination with the above gave the title compound (0.97 g). The filtrate was evaporated and dissolved in DCM and purified with Biotage chromatography eluting with DCM/Et2O 20:1 and evaporated to give white solid (0.38 g)
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[Br:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:9]([Br:15])=[CH:8][N:7]=1.[Cl-].[NH4+].C(OCC)(=O)C>C1COCC1.O>[Br:5][C:6]1[C:11]2[CH:1]=[CH:2][NH:12][C:10]=2[C:9]([Br:15])=[CH:8][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C(=C1)[N+](=O)[O-])Br
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 min
Duration
15 min
WASH
Type
WASH
Details
The organic layer washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of methanol (20 ml) and conc hydrochloric acid (0.5 ml)
WAIT
Type
WAIT
Details
After standing at room temp for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
ADDITION
Type
ADDITION
Details
the residue added to ethyl acetate (50 ml) and water (50 ml)
WASH
Type
WASH
Details
The organic layer washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether (20 ml)
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
triturated with ether
CUSTOM
Type
CUSTOM
Details
to afford a second crop which on combination with the

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC=C(C2=C1C=CN2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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